(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid is a compound notable for its applications in medicinal chemistry and peptide synthesis. This compound features a complex structure that includes a fluorenylmethoxycarbonyl group, which is commonly used in protecting group strategies during peptide synthesis. The compound is classified as an amino acid derivative, specifically a modified form of citrulline.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid belongs to the class of organic compounds known as amino acids and derivatives. It is characterized by the presence of both amine and carboxylic acid functional groups, making it amphoteric in nature. Its structural complexity also places it within the category of modified amino acids, which are often utilized in peptide synthesis and drug development.
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the progress of the reactions and confirm the structure of the final product.
The molecular formula for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid is C₂₁H₂₃N₃O₅. The structure features:
Key structural data includes:
The three-dimensional conformation can be analyzed using computational chemistry methods to predict its behavior in biological systems.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid can participate in various chemical reactions typical of amino acids, including:
These reactions often require specific catalysts or reagents to enhance yield and selectivity. Reaction conditions must be optimized based on the desired outcome, whether it be peptide synthesis or functionalization for drug development.
The mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid primarily revolves around its role as a building block in peptide synthesis. Its ureido group can mimic certain biological substrates, allowing it to interact with enzymes or receptors in biological systems.
Studies have shown that compounds with similar structures can exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. The exact mechanism may vary depending on the specific application or target within biological systems.
Key physical properties include:
Chemical properties encompass:
Relevant data from studies indicate that the compound exhibits irritant properties, necessitating careful handling during laboratory use .
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid has several scientific applications:
This compound's versatility makes it valuable in both academic research and pharmaceutical development contexts.
The stereoselective synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-ureidohexanoic acid hinges on precise functionalization of the α-amino group. The Fmoc-protecting group (9-fluorenylmethoxycarbonyl) is introduced under alkaline conditions using reagents like Fmoc-Cl (chloride) or Fmoc-OSu (succinimidyl carbonate). This step occurs before side-chain modification to ensure regioselectivity, leveraging the α-amino group’s higher nucleophilicity versus the ε-amine of lysine precursors. The reaction typically employs bicarbonate buffers (pH 8.5–9.5) to suppress carboxylate activation while promoting amide bond formation, yielding enantiomerically pure (S)-configured intermediates confirmed by chiral HPLC (>99% ee) [1].
Post-functionalization, the Fmoc group’s stability under acidic conditions allows orthogonal deprotection strategies. However, prolonged exposure to light must be avoided due to the fluorenyl moiety’s photosensitivity. The stereochemical integrity at Cα is preserved via steric hindrance from the bulky Fmoc group, which minimizes racemization during subsequent reactions. Post-synthesis, intermediates are purified via recrystallization from DCM/hexane mixtures or preparative HPLC, with identity verified by characteristic UV absorption at 265–275 nm [1] [3].
Table 1: Key Reagents for α-Amino Fmoc Protection
Reagent | Reaction Conditions | Yield (%) | Stereochemical Purity (ee%) |
---|---|---|---|
Fmoc-Cl | Na₂CO₃, Dioxane/H₂O, 0°C → RT, 2h | 88–92 | >99 |
Fmoc-OSu | DMAP, DMF, RT, 6h | 85–90 | >99 |
Fmoc-OPfp | THF, RT, 12h | 80–85 | 98 |
Side-chain engineering focuses on converting lysine’s ε-amino group into a ureido functionality while preserving α-Fmoc protection. The key step involves regioselective guanidinylation using stoichiometric cyanamide or urea derivatives under acidic catalysis. In optimized protocols, Fmoc-Lys-OH is treated with O-methylisourea sulfate in pH 10.5 borate buffer, selectively targeting the ε-amine to yield 75–80% protected ureido intermediates after ion-exchange chromatography [1]. Alternative routes employ carbodiimide-mediated coupling of ammonium carbamate, though this requires stringent temperature control (<5°C) to prevent isourea formation.
The hexanoic acid spacer’s length (six methylene units) balances reactivity and steric accessibility. Shorter chains (e.g., C4 analogs) reduce yields to 60% due to intramolecular hydrogen bonding, while longer chains (e.g., C8, as in Fmoc-L-Aoc(2)-OH [7]) show negligible improvement. Protection strategy compatibility is critical: acid-labile groups (e.g., tert-butyl esters) are incompatible with guanidinylation conditions, necessitating orthogonal protection with photolabile groups like Nvoc (nitroveratryloxycarbonyl) [1].
Table 2: Side-Chain Guanidinylation Methods
Reagent | Conditions | Regioselectivity (ε:α) | Yield (%) |
---|---|---|---|
O-Methylisourea | pH 10.5, RT, 24h | >200:1 | 78 |
N,N'-Di-Boc-thiourea | HgCl₂, CH₃CN, Reflux, 2h | >100:1 | 65 |
Cyanogen bromide | Cu²⁺, H₂O/MeOH, 0°C, 1h | 50:1 | 70 |
Solid-phase peptide synthesis (SPPS) dominates large-scale production of this compound, leveraging Fmoc/tBu orthogonal protection. Wang or Rink amide resins anchor the C-terminus, followed by iterative Fmoc deprotection (20% piperidine/DMF) and coupling of ureidohexanoic acid intermediates using HBTU/DIPEA activation. SPPS achieves 85–92% stepwise yields and reduces purification needs, though aggregation of hydrophobic chains can limit efficiency beyond 10-mer peptides [1] [6].
Conversely, solution-phase synthesis suits small-scale, high-purity applications. Convergent routes couple Fmoc-Lys(ureido)-OH with fluorenylmethyl active esters in THF, followed by silica gel chromatography. While avoiding resin-derived impurities, solution methods require protecting group manipulations (e.g., TIPS esters) that cumulatively reduce yields to 65–75%. Hybrid approaches are emerging: solution-phase side-chain guanidinylation precedes solid-phase assembly, enhancing purity (>98% by HPLC) and minimizing diketopiperazine formation [3] [8].
Table 3: Synthesis Route Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Step Yield | 90–95% per coupling | 75–85% per step |
Purification | Simple resin cleavage | Multi-column chromatography |
Scale-Up Feasibility | Excellent (kg-scale) | Moderate (<100 g) |
Byproduct Formation | <5% | 10–15% |
Stereopurity | >99% ee | >98% ee |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2